molecular formula C13H18ClNO2 B598773 Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride CAS No. 1203684-85-8

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Cat. No.: B598773
CAS No.: 1203684-85-8
M. Wt: 255.742
InChI Key: WJIKUSQXLYWVQL-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and phosphoric acid to form the tetrahydroisoquinoline core . This intermediate can then be further functionalized to introduce the carboxylate and methyl groups, followed by conversion to the hydrochloride salt.

Chemical Reactions Analysis

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:

Properties

IUPAC Name

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIKUSQXLYWVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745262
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-85-8
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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